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Compound of Interest

Compound Name: Quetiapine Impurity-N

CAS No.: 1800291-86-4

Cat. No.: B568969 Get Quote

Introduction & Scope
Quetiapine Fumarate (bis[2-(2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-

yl]ethoxy)ethanol] fumarate) is an atypical antipsychotic exhibiting significant susceptibility to

oxidative degradation and pH-dependent hydrolysis.[1][2]

This protocol details the development and validation of a Stability-Indicating Method (SIM)

using RP-HPLC. Unlike a standard assay, this method is engineered to discriminate the active

pharmaceutical ingredient (API) from its synthesis impurities (e.g., Desalkyl Quetiapine) and

stress-induced degradants (e.g., Quetiapine N-Oxide).[1]

Regulatory Alignment: This workflow adheres to ICH Q1A (R2) for stability testing and the

recently updated ICH Q2 (R2) for analytical validation.

Scientific Rationale & Method Strategy
To achieve robust separation, we must address the physicochemical properties of Quetiapine:

Basicity: Quetiapine has pKa values of approximately 7.06 and 3.3. At neutral pH, secondary

interactions with residual silanols on the silica column can cause severe peak tailing.[1]

Strategy: We utilize an acidic mobile phase (pH 3.0). This fully protonates the piperazine

nitrogens, repelling them from the positively charged protonated silanols, ensuring sharp
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peak symmetry.

Stationary Phase: A highly end-capped C18 column is selected to maximize hydrophobic

selectivity between the parent drug and its more polar N-oxide degradants.[1]

Experimental Protocol: Chromatographic Conditions
3.1 Equipment & Reagents[1]

LC System: HPLC/UPLC with PDA (Photodiode Array) detector.[1]

Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen

Phosphate (

), Orthophosphoric Acid (85%).[1]

3.2 Method Parameters
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Parameter Setting Rationale

Mobile Phase A
20 mM

Buffer, pH 3.0

Controls ionization state;

suppresses silanol activity.[1]

Mobile Phase B
Acetonitrile : Methanol (80:20

v/v)

Organic modifier for elution

strength; MeOH improves

selectivity.[1]

Mode
Isocratic (60% Buffer : 40%

Organic)

Robustness for routine QC;

Gradient preferred for complex

impurity profiling.[1]

Flow Rate 1.0 mL/min

Standard

backpressure/efficiency

balance for 5µm particles.[1]

Wavelength 225 nm

Isosbestic point approximation;

balances sensitivity for API

and aromatic impurities.[1]

Column Temp 30°C
Improves mass transfer and

retention time reproducibility.[1]

Injection Vol 20 µL
Optimized for sensitivity

without column overload.[1]

3.3 Buffer Preparation (Critical Step)[1]
Dissolve 2.72 g of

in 1000 mL of Milli-Q water.[1]

Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.[1]

Filter through a 0.45 µm nylon membrane filter.[1] Note: Do not use cellulose filters with

acidic phosphate buffers.

Forced Degradation Protocol (Stress Testing)
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To demonstrate the method's "stability-indicating" capability, the API must be subjected to

stress conditions to generate degradation products.[1][3]

4.1 Stress Conditions Table
Stress Type Reagent/Condition Duration Target Degradation

Acid Hydrolysis
0.1 N HCl, Reflux

(80°C)
2-4 Hours 10-20%

Base Hydrolysis
0.1 N NaOH, Reflux

(80°C)
2-4 Hours 10-20%

Oxidation
3%

, Ambient Temp
1-2 Hours

High Sensitivity

(Expect N-Oxide)

Thermal Dry Heat at 80°C 24 Hours
< 5% (Molecule is

thermally stable)

Photolytic
UV Light (1.2 million

lux hours)
5-7 Days Variable

Procedure:

Preparation: Prepare a 1 mg/mL stock solution of Quetiapine Fumarate.

Stressing: Mix 5 mL of stock with 5 mL of the stress reagent (e.g., 0.1 N HCl).

Neutralization:Critical Step.[1] Before injection, neutralize acid/base samples to pH 7.0 to

prevent damaging the HPLC column or distorting peak shape.

Dilution: Dilute to target concentration (e.g., 100 µg/mL) with mobile phase.

Degradation Pathway & Impurity Profile
Quetiapine degrades primarily via oxidation and hydrolysis.[1][4] The separation of these

specific impurities confirms the method's specificity.

5.1 Key Impurities
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Quetiapine N-Oxide (Impurity H): The primary oxidative degradant formed rapidly under

peroxide stress.[1] It elutes earlier than Quetiapine due to increased polarity.[1]

Desalkyl Quetiapine: A metabolite and synthesis impurity resulting from the cleavage of the

ethoxy-ethanol side chain.

S-Oxide: Oxidation at the thiazepine sulfur bridge (less common than N-oxide).[1]

5.2 Pathway Visualization
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Figure 1: Primary degradation pathways of Quetiapine.[1] N-Oxide formation is the dominant

pathway under oxidative stress.[1]

Method Validation Summary (ICH Q2 R2)
The following acceptance criteria are established for a validated SIM.
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Validation Parameter Acceptance Criteria Typical Result

Specificity

Resolution (

) > 1.5 between API and

nearest impurity. Peak purity >

99.0%.[1]

= 2.1 (API vs N-Oxide)

Linearity over 50-150% of target

concentration.[1]

Accuracy (Recovery)
98.0% - 102.0% at 3 levels

(50%, 100%, 150%).[1]
99.4% Mean Recovery

Precision (Repeatability)
RSD

2.0% for n=6 injections.[1]
0.4% RSD

LOD / LOQ
S/N ratio > 3 (LOD) and > 10

(LOQ).[1]

LOQ

0.1 µg/mL

Robustness
Unaffected by pH ± 0.2, Flow ±

10%, Temp ± 5°C.
Pass

Analytical Workflow Diagram
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Figure 2: Step-by-step workflow for developing and validating the stability-indicating method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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